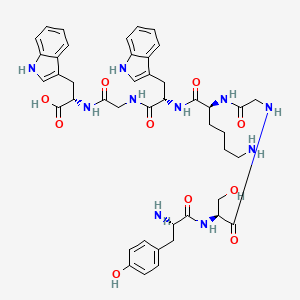

H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH

Description

Properties

CAS No. |

243961-75-3 |

|---|---|

Molecular Formula |

C44H54N10O10 |

Molecular Weight |

883.0 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C44H54N10O10/c45-16-6-5-11-34(51-38(57)22-50-42(61)37(24-55)54-40(59)31(46)17-25-12-14-28(56)15-13-25)43(62)53-35(18-26-20-47-32-9-3-1-7-29(26)32)41(60)49-23-39(58)52-36(44(63)64)19-27-21-48-33-10-4-2-8-30(27)33/h1-4,7-10,12-15,20-21,31,34-37,47-48,55-56H,5-6,11,16-19,22-24,45-46H2,(H,49,60)(H,50,61)(H,51,57)(H,52,58)(H,53,62)(H,54,59)(H,63,64)/t31-,34-,35-,36-,37-/m0/s1 |

InChI Key |

CTQFUJUKCCMENY-IORVCBSESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of H Tyr Ser Gly Lys Trp Gly Trp Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH

Solid-phase peptide synthesis (SPPS) stands as the cornerstone of modern peptide synthesis, offering significant advantages in terms of efficiency and automation. lifetein.com The stepwise assembly of the peptide chain on a solid support mitigates the need for purification of intermediate fragments, a significant bottleneck in solution-phase methods. luxembourg-bio.com For a peptide such as this compound, which contains multiple functionalized and sensitive residues, the choice of SPPS strategy is paramount.

Fmoc/tBu and Boc Protecting Group Chemistries

Two primary orthogonal protection strategies dominate SPPS: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). lifetein.compeptide.com

The Boc/Bzl strategy employs the acid-labile Boc group for temporary Nα-protection, which is removed by treatment with an acid like trifluoroacetic acid (TFA). peptide.com Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and are removed at the final cleavage step using a strong acid, such as hydrofluoric acid (HF). lifetein.comresearchgate.net While effective, the harsh conditions required for final cleavage can be detrimental to sensitive residues. researchgate.net

The Fmoc/tBu strategy is now the more widely adopted method due to its milder reaction conditions. lifetein.com The base-labile Fmoc group protects the α-amino group and is removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). lifetein.com The side-chain protecting groups are tert-butyl (tBu)-based and are cleaved simultaneously with the peptide from the resin using a moderately strong acid, typically TFA. researchgate.net

For the synthesis of this compound, the Fmoc/tBu strategy is generally preferred. The presence of two tryptophan residues makes the peptide particularly susceptible to modification by reactive cationic species generated during acidolysis. sigmaaldrich.comnih.gov The milder cleavage conditions of the Fmoc/tBu approach, coupled with the use of appropriate scavengers, help to minimize these side reactions. sigmaaldrich.com Specifically, the use of Fmoc-Trp(Boc)-OH is highly recommended to prevent modification of the tryptophan indole (B1671886) ring. sigmaaldrich.comspringernature.com

| Strategy | Nα-Protection | Deprotection Condition | Side-Chain Protection | Final Cleavage |

| Boc/Bzl | Boc | Acid (e.g., TFA) | Benzyl-based | Strong Acid (e.g., HF) |

| Fmoc/tBu | Fmoc | Base (e.g., Piperidine) | tert-Butyl-based | Moderate Acid (e.g., TFA) |

Resin Selection and Loading Parameters for this compound Synthesis

The choice of resin is critical as it dictates the C-terminal functionality of the peptide and the conditions required for final cleavage. To obtain the C-terminal carboxylic acid (–OH) of the target peptide, a resin that is sensitive to acid cleavage is required.

Wang resin is a popular choice for Fmoc-based synthesis of peptides with a C-terminal acid. iris-biotech.de It is a hydroxymethyl-functionalized polystyrene resin that allows for cleavage with a high concentration of TFA (typically 50-95%). iris-biotech.de Pre-loaded Fmoc-Trp(Boc)-Wang resin can be utilized to initiate the synthesis. peptide.com

2-Chlorotrityl chloride (2-CTC) resin is another excellent option, particularly for synthesizing protected peptide fragments due to its high acid sensitivity. iris-biotech.decd-bioparticles.com Cleavage from 2-CTC resin can be achieved with very mild acidic conditions (e.g., 1% TFA in dichloromethane), which allows for the isolation of the peptide with its side-chain protecting groups intact if desired. iris-biotech.de This resin is also known to suppress the formation of diketopiperazines, a common side reaction involving the first two amino acids. cd-bioparticles.com

| Resin | Linker Type | Cleavage Condition for C-terminal Acid | Key Advantages |

| Wang Resin | p-alkoxybenzyl alcohol | 50-95% TFA in DCM | Widely used, good stability. iris-biotech.de |

| 2-Chlorotrityl Resin | 2-Chlorotrityl | 1% TFA in DCM, Acetic Acid, HFIP | Highly acid-sensitive, suppresses diketopiperazine formation. iris-biotech.decd-bioparticles.com |

Coupling Reagents and Reaction Optimization

The formation of the amide bond between the incoming Nα-Fmoc-protected amino acid and the free amine on the growing peptide chain requires the activation of the carboxylic acid moiety. uni-kiel.de A variety of coupling reagents are available, each with its own advantages and limitations.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) , often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. peptide.comuni-kiel.de

Onium salts, such as phosphonium (B103445) and aminium salts, are generally more efficient and lead to faster reaction times. uni-kiel.de Popular examples include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) bachem.comsigmaaldrich.com

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) bachem.comsigmaaldrich.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) bachem.comsigmaaldrich.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) sigmaaldrich.com

For the synthesis of this compound, which contains sterically unhindered glycine (B1666218) residues and more hindered tryptophan and tyrosine residues, a robust coupling reagent like HATU or HBTU in the presence of a base such as N,N-diisopropylethylamine (DIPEA) is recommended. The use of microwave-assisted SPPS can also significantly accelerate coupling times and improve efficiency, especially for difficult couplings. cem.com

Cleavage and Deprotection Considerations for this compound

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved by treating the peptidyl-resin with a "cleavage cocktail" containing TFA and a variety of scavengers. sigmaaldrich.comthermofisher.com

The presence of two tryptophan residues, as well as tyrosine and serine, in the target peptide necessitates a carefully formulated cleavage cocktail to prevent side reactions. Tryptophan is particularly susceptible to alkylation by carbocations generated from the cleavage of tBu-based protecting groups. sigmaaldrich.comnih.gov

A common and effective cleavage cocktail for peptides containing sensitive residues is Reagent K :

Trifluoroacetic acid (TFA): 82.5%

Water: 5%

Phenol (B47542): 5%

Thioanisole: 5%

1,2-Ethanedithiol (EDT): 2.5% sigmaaldrich.compeptide.com

Another suitable cocktail is Reagent R :

TFA: 90%

Thioanisole: 5%

EDT: 3%

Anisole: 2% nih.govthermofisher.com

The use of Fmoc-Trp(Boc)-OH during synthesis is crucial, as the Boc group on the indole nitrogen provides additional protection that is cleaved during the final TFA treatment, minimizing side product formation. sigmaaldrich.comspringernature.com The cleavage reaction is typically carried out for 1.5 to 4 hours at room temperature. peptide.comanyflip.com Following cleavage, the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether. peptide.com

Solution-Phase Synthesis Approaches for this compound and its Fragments

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable, albeit more laborious, alternative. springernature.comyoutube.com In this approach, peptide fragments are synthesized in solution, purified, and then coupled together to form the final peptide. This fragment condensation strategy can be advantageous for the large-scale production of peptides.

For this compound, a convergent synthesis approach could be envisioned. For example, the fragments H-Tyr(tBu)-Ser(tBu)-Gly-OH and H-Lys(Boc)-Trp(Boc)-Gly-Trp(Boc)-OH could be synthesized separately in solution. The synthesis of each fragment would involve the stepwise coupling of appropriately protected amino acids, with purification of the intermediate di-, tri-, or tetrapeptides at each step. youtube.com

The final coupling of these fragments would be a critical step, often prone to racemization and low yields. The use of coupling reagents that minimize racemization, such as those that form urethane (B1682113) or azide (B81097) intermediates, would be essential. uni-kiel.de Following the coupling of the fragments, a global deprotection step would be required to remove all protecting groups, yielding the final peptide.

Purification and Isolation Techniques for this compound

Following cleavage from the resin or final deprotection in solution-phase synthesis, the crude peptide is a mixture containing the target peptide as well as various impurities such as deletion sequences, truncated peptides, and products of side reactions. lifetein.com Therefore, a robust purification step is essential to isolate the desired this compound.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the purification of synthetic peptides. researchgate.netamericanpeptidesociety.orghplc.eu This technique separates peptides based on their hydrophobicity. americanpeptidesociety.org

Stationary Phase: A C18 silica-based column is most commonly used for peptide purification. hplc.eu

Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in water is used to elute the peptides from the column. researchgate.net An ion-pairing agent, most commonly TFA (0.1%), is added to both the aqueous and organic phases to improve peak shape and resolution. hplc.eu

The two tryptophan residues contribute significantly to the hydrophobicity of this compound, which will influence its retention time on the RP-HPLC column. The elution of the peptide is monitored by UV absorbance, typically at 210-220 nm for the peptide backbone and at 280 nm for the aromatic side chains of tyrosine and tryptophan. nih.gov Fractions containing the purified peptide are collected, combined, and then lyophilized (freeze-dried) to obtain the final product as a white, fluffy powder.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the analysis and purification of synthetic peptides like this compound. nih.gov The most common mode used for peptides is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. bachem.com The presence of two tryptophan residues and one tyrosine residue imparts significant hydrophobicity to this heptapeptide (B1575542), making RP-HPLC an ideal purification method.

The process involves injecting the crude peptide solution onto a column packed with a nonpolar stationary phase, typically silica (B1680970) chemically modified with C18 alkyl chains. bachem.com A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), is then passed through the column. peptide.com The separation is achieved by gradually increasing the concentration of the organic solvent in the mobile phase, a technique known as gradient elution. peptide.com Less hydrophobic impurities are washed out first, while the more hydrophobic peptide is retained longer and elutes at a higher acetonitrile concentration.

An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is typically added to both mobile phases. peptide.com TFA improves peak shape and resolution by forming ion pairs with the basic residues of the peptide, such as the lysine (B10760008) in this sequence, and by maximizing the retention of acidic peptides. peptide.com

Analytical vs. Preparative HPLC:

Analytical HPLC is used to assess the purity of the peptide sample. It utilizes columns with a small internal diameter and a low flow rate to achieve high resolution, allowing for the separation and quantification of the target peptide from any impurities. peptide.com

Preparative HPLC is used for the purification of the peptide in larger quantities. harvardapparatus.com It employs wider columns with a larger packing volume to handle higher sample loads. peptide.com While the principle remains the same as analytical HPLC, the goal is to isolate and collect the fraction containing the pure peptide. peptide.com After collection, the purified fractions are typically combined and lyophilized to obtain the peptide as a dry powder. peptide.com

The development of an effective purification protocol often begins with optimizing the separation on an analytical column before scaling up to a preparative column with the same packing material. peptide.com

Table 1: Typical RP-HPLC Parameters for Peptide Purification

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, wide pore (e.g., 300 Å) | The C18 stationary phase provides hydrophobic interaction. Wide pores are necessary for larger molecules like peptides to access the surface area. hplc.eu |

| Mobile Phase A | 0.1% TFA in Water | The primary aqueous solvent. TFA acts as an ion-pairing agent. peptide.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | The organic modifier used to elute the peptide from the column. peptide.com |

| Gradient | Linear gradient from low %B to high %B | Gradually increases the elution strength of the mobile phase to separate molecules based on hydrophobicity. peptide.com |

| Flow Rate | 1.0 mL/min (Analytical) | Optimized for resolution on smaller columns. peptide.com |

| Detection | UV at 210-220 nm and ~280 nm | The peptide bond absorbs strongly around 210-220 nm. The indole rings of the two Tryptophan residues and the phenol ring of Tyrosine absorb at ~280 nm. |

Gel Filtration and Other Chromatographic Separations

Gel Filtration Chromatography , also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. harvardapparatus.com The stationary phase consists of porous beads. bio-rad.com Larger molecules that cannot enter the pores travel around the beads and elute first, while smaller molecules diffuse into the pores, taking a longer path, and therefore elute later. bio-rad.com

For a peptide like this compound, gel filtration is not typically used for the primary high-resolution purification step because of its inherently low sample-handling capacity and the fact that resolution is maximized with small sample volumes (typically 1-5% of the column volume). nih.govnih.gov However, it is an extremely useful technique for:

Desalting: After synthesis and cleavage from the solid support, the crude peptide mixture contains the desired peptide along with salts and small molecule scavengers. Gel filtration can efficiently separate the larger peptide from these small contaminants. cytivalifesciences.com

Buffer Exchange: It is an effective method for transferring the purified peptide into a different buffer system required for a subsequent analytical step or for final formulation, without significant dilution. cytivalifesciences.com

A key advantage of gel filtration is that separation can be performed under a wide variety of buffer conditions (pH, ionic strength) chosen to maintain the peptide's stability and activity, as there is no direct binding to the matrix. nih.gov

Other Chromatographic Separations:

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. cytivalifesciences.com Given that this compound has a basic lysine residue, it would carry a net positive charge at a neutral or acidic pH. Cation-exchange chromatography, where the stationary phase is negatively charged, could potentially be used as an orthogonal purification step to RP-HPLC, separating the target peptide from neutral or acidic impurities. cytivalifesciences.com

Table 2: Comparison of Chromatographic Methods for Peptide Purification

| Technique | Separation Principle | Primary Application for this compound |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution analytical and preparative purification. bachem.com |

| Gel Filtration (SEC) | Molecular Size | Desalting, buffer exchange, and removal of small molecule impurities post-synthesis. bio-rad.com |

| Ion-Exchange Chromatography (IEX) | Net Charge | Potential orthogonal purification step to remove impurities with different charge characteristics. cytivalifesciences.com |

Handling and Storage Protocols for this compound

Proper handling and storage are paramount to prevent degradation and maintain the integrity of the peptide. sigmaaldrich.com The stability of a peptide is highly dependent on its amino acid sequence. genscript.com The sequence this compound contains residues that require specific storage considerations.

Lyophilized Peptides: The most stable form for long-term storage is as a lyophilized (freeze-dried) powder. sigmaaldrich.com

Temperature: For long-term storage, lyophilized peptides should be kept at -20°C or, preferably, -80°C. sigmaaldrich.com For short-term storage (days to weeks), 4°C is acceptable. sigmaaldrich.com

Moisture: Peptides are often hygroscopic, meaning they readily absorb moisture from the air, which can significantly decrease their long-term stability. sigmaaldrich.com The presence of the polar serine and charged lysine residues can contribute to this tendency. genscript.com Vials should be kept tightly sealed and stored in a desiccator. genscript.com Before opening, the vial should be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the cold peptide. sigmaaldrich.com

Oxidation: The two tryptophan residues in the sequence are highly susceptible to oxidation. genscript.comgenscript.com Exposure to air should be minimized. For optimal long-term stability, it is recommended to store the peptide under an inert atmosphere, such as nitrogen or argon. biosyn.com

Peptides in Solution: The shelf-life of peptides in solution is very limited compared to their lyophilized form. genscript.com

Stability: Peptides containing tryptophan, like this compound, are particularly unstable in solution. genscript.com Degradation can occur through oxidation and other pathways.

Storage: If storage in solution is unavoidable, sterile buffers at a pH of 5-6 should be used. genscript.com The solution should be divided into aliquots corresponding to the amount needed for a single experiment to avoid repeated freeze-thaw cycles, which can degrade the peptide. genscript.com These aliquots should be stored frozen at -20°C or -80°C. sigmaaldrich.com

Bacterial Degradation: Peptide solutions are susceptible to bacterial contamination. Solutions should be prepared using sterile buffers, and passing the solution through a 0.2 µm filter can help remove potential bacteria. genscript.com

Table 3: Recommended Storage Conditions for this compound

| Form | Temperature | Conditions | Rationale |

|---|---|---|---|

| Lyophilized Powder (Long-Term) | -20°C or -80°C | Tightly sealed, dark, desiccated, preferably under inert gas (Ar/N₂). sigmaaldrich.comsigmaaldrich.combiosyn.com | Prevents oxidation of Trp, hydrolysis, and degradation. Minimizes moisture uptake. |

| Lyophilized Powder (Short-Term) | 4°C | Tightly sealed, dark, desiccated. sigmaaldrich.com | Suitable for storage over days or weeks. |

| In Solution | -20°C or -80°C | Aliquoted in sterile buffer (pH 5-6) to avoid freeze-thaw cycles. genscript.com | Minimizes degradation, oxidation, and bacterial growth. The shelf-life is very limited. genscript.com |

Advanced Analytical Characterization of H Tyr Ser Gly Lys Trp Gly Trp Oh

Spectroscopic Analysis of H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH

Spectroscopic methods are fundamental in elucidating the structural and electronic properties of the peptide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the three-dimensional structure of peptides in solution. For this compound, a combination of one-dimensional (¹H NMR) and two-dimensional NMR experiments (such as COSY, TOCSY, and NOESY) is utilized.

Initially, ¹H NMR provides information on the chemical environment of all protons in the peptide. The chemical shifts of the amide protons are particularly sensitive to their involvement in hydrogen bonding. researchgate.net The analysis of tetrapeptides like Gly-Gly-X-Ala has been instrumental in establishing a database of random-coil chemical shifts, which serves as a baseline for identifying structural features in other peptides. researchgate.net By comparing the observed chemical shifts of this compound to these standard values, researchers can infer local structural elements.

Two-dimensional NMR experiments are then used to assign these proton signals to specific amino acid residues within the sequence. For instance, COSY and TOCSY experiments reveal proton-proton couplings within the same amino acid residue, allowing for the identification of the spin systems of each residue. Subsequently, NOESY experiments detect through-space interactions between protons that are close in proximity (typically <5 Å), providing crucial distance constraints that are used to calculate the peptide's three-dimensional conformation. This is particularly useful for understanding the spatial relationship between the aromatic rings of Tyrosine and Tryptophan. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Amino Acid Residues in a Peptide Note: These are typical chemical shift ranges. Actual values for this compound would be determined experimentally.

| Amino Acid Residue | Amide H (ppm) | α-H (ppm) | Side Chain H (ppm) |

| Tyrosine (Tyr) | 8.0 - 8.5 | 4.3 - 4.7 | 6.7 - 7.2 (aromatic) |

| Serine (Ser) | 8.1 - 8.6 | 4.2 - 4.6 | 3.7 - 4.0 (β-H) |

| Glycine (B1666218) (Gly) | 8.2 - 8.7 | 3.8 - 4.1 | N/A |

| Lysine (B10760008) (Lys) | 8.0 - 8.5 | 4.1 - 4.5 | 1.3 - 1.9, 2.9 - 3.2 (ε-H) |

| Tryptophan (Trp) | 8.0 - 8.6 | 4.4 - 4.8 | 7.0 - 7.8 (indole ring) |

UV-Visible spectroscopy is employed to analyze the chromophores within the peptide, primarily the aromatic side chains of Tyrosine (Tyr) and Tryptophan (Trp). These residues dominate the peptide's absorption spectrum in the 230–300 nm range. nih.gov The indole (B1671886) group of Tryptophan and the phenol (B47542) group of Tyrosine exhibit characteristic absorption maxima around 280 nm and 275 nm, respectively.

The precise position and intensity of these absorption bands can be influenced by the local microenvironment, such as solvent polarity and the proximity of other residues. nih.gov Second-derivative UV spectroscopy can be used to resolve the overlapping contributions of Tyr and Trp, providing a more detailed analysis of the exposure of these residues to the solvent. nih.gov This technique is valuable for studying conformational changes that alter the environment of the aromatic side chains.

Table 2: UV Absorption Properties of Aromatic Amino Acids

| Chromophore (Residue) | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |

| Tyrosine (Tyr) | ~275 nm | ~1,490 |

| Tryptophan (Trp) | ~280 nm | ~5,690 |

Fluorescence spectroscopy is an extremely sensitive technique for probing the local environment of the Tryptophan residues in this compound. The indole side chain of Tryptophan is the dominant intrinsic fluorophore in most proteins and peptides. atlantis-press.com When excited with light at a wavelength of approximately 280-295 nm, Tryptophan emits fluorescence with a maximum (λmax) that is highly dependent on the polarity of its surroundings. edinst.com

Table 3: Fluorescence Properties of Tryptophan

| Property | Typical Value / Range |

| Excitation Wavelength (λex) | ~280 - 295 nm |

| Emission Wavelength (λem) | ~308 - 355 nm |

| Quantum Yield | ~0.13 - 0.20 (in water) |

| Sensitivity | High, sensitive to local environment polarity |

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment of this compound

Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity and primary structure of synthetic peptides. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase ions of the peptide, whose mass-to-charge ratio (m/z) is then measured with high accuracy.

The experimentally determined molecular weight is compared to the theoretical (calculated) molecular weight of this compound. A close match provides strong evidence for the correct synthesis of the target peptide.

For sequence verification, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent peptide ion is isolated and fragmented through collision-induced dissociation (CID). This fragmentation occurs preferentially at the peptide bonds, generating a series of predictable fragment ions (primarily b- and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of a single amino acid residue, allowing the entire amino acid sequence to be read and confirmed. This method also helps in identifying potential impurities, such as deletion or insertion sequences from the synthesis process. edinst.com

Table 4: Molecular Weight Verification of this compound

| Parameter | Value |

| Chemical Formula | C₄₉H₆₂N₁₂O₁₀ |

| Theoretical Monoisotopic Mass | 982.4658 Da |

| Theoretical Average Mass | 983.10 g/mol |

| Experimentally Determined Mass (Example) | 982.4661 Da |

Amino Acid Composition Analysis of this compound

Amino acid analysis (AAA) is a method used to determine the relative abundance of the constituent amino acids in a peptide. wikipedia.org The process involves the complete hydrolysis of the peptide into its individual amino acids, typically by heating in 6N hydrochloric acid. Tryptophan is often degraded by acid hydrolysis, so alternative methods, such as hydrolysis with methanesulfonic acid or base hydrolysis, are required for its accurate quantification.

Following hydrolysis, the resulting mixture of amino acids is separated using chromatographic techniques, such as ion-exchange chromatography or reversed-phase HPLC after pre-column derivatization. The separated amino acids are then detected and quantified. The resulting amino acid ratios are compared to the theoretical composition based on the peptide's sequence. This analysis confirms that the correct amino acids are present in the correct proportions, although it does not provide sequence information.

Table 5: Theoretical vs. Experimental Amino Acid Composition

| Amino Acid | Theoretical Ratio | Experimental Ratio (Example) |

| Tyrosine (Tyr) | 1 | 1.02 |

| Serine (Ser) | 1 | 0.97 |

| Glycine (Gly) | 2 | 2.05 |

| Lysine (Lys) | 1 | 0.99 |

| Tryptophan (Trp) | 2 | 1.95 |

Purity and Homogeneity Determination of Synthetic this compound Preparations

The purity and homogeneity of synthetic peptide preparations are most commonly assessed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on differences in hydrophobicity.

The peptide sample is injected into the HPLC system and passed through a column packed with a nonpolar stationary phase (e.g., C18). A mobile phase with a gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the components. A pure, homogeneous peptide will typically appear as a single, sharp, symmetrical peak on the chromatogram. novoprolabs.com

The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all detected peaks. Common impurities found in synthetic peptide preparations include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with remaining protecting groups, all of which would typically have different retention times and appear as separate peaks. novoprolabs.com

Table 6: Example of HPLC Purity Analysis Data

| Parameter | Value |

| Column | C18, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 30 minutes |

| Detection Wavelength | 220 nm / 280 nm |

| Retention Time of Main Peak | 15.4 minutes |

| Purity (Area %) | >95% |

Conformational Analysis and Structural Dynamics of H Tyr Ser Gly Lys Trp Gly Trp Oh

Experimental Determination of Secondary Structure

The experimental elucidation of a peptide's secondary structure in solution provides invaluable insights into its preferred conformations. Techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Circular Dichroism (CD) Spectroscopy Investigations

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins. The aromatic side chains of tryptophan (Trp) and tyrosine (Tyr), present in H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH, contribute significantly to the near-UV CD spectrum (250-320 nm), providing information about the local environment and tertiary structure. nih.gov The far-UV CD spectrum (190-250 nm) is dominated by the peptide backbone and reveals the presence of secondary structural elements like α-helices, β-sheets, and random coils. nih.gov

Advanced NMR Techniques for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution at atomic resolution. A suite of one- and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are utilized to assign the proton resonances to specific amino acid residues in the peptide sequence. uzh.ch

For a peptide like this compound, the chemical shifts of the α-protons and amide protons are indicative of the local secondary structure. For instance, strong sequential dαΝ cross-peaks in a NOESY spectrum are characteristic of extended conformations like β-sheets and random coils, while the presence of medium-range NOEs would suggest turns or helical structures. uzh.ch The side-chain protons of the constituent amino acids, such as the aromatic protons of Tyr and Trp and the methylene (B1212753) protons of Lys, provide further structural constraints. ualberta.ca The flexibility of glycine (B1666218) residues and the bulkiness of the tryptophan and tyrosine side chains will significantly influence the observable NOE patterns and, consequently, the determined structure.

Computational Approaches to Conformation

Computational methods complement experimental techniques by providing detailed energetic and dynamic views of a peptide's conformational landscape.

Quantum Chemical Calculations for Conformational Preferences

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a high level of theory for investigating the intrinsic conformational preferences of a peptide. acs.org These methods can be used to calculate the relative energies of different conformers, helping to identify the most stable structures in the gas phase or in implicit solvent models. acs.org For a peptide containing multiple aromatic residues like this compound, quantum chemical calculations can elucidate the nature of non-covalent interactions, such as π-π stacking between the indole (B1671886) rings of tryptophan and the phenol (B47542) ring of tyrosine, which can play a significant role in stabilizing specific conformations. acs.org

Identification and Characterization of Specific Structural Motifs

The sequence of this compound, with its alternating polar and non-polar residues and the presence of glycine, suggests the potential for the formation of specific structural motifs like β-turns. Glycine, with its conformational flexibility, often facilitates the formation of turns. researchgate.net The presence of bulky aromatic residues can also influence the formation of turns and other compact structures.

The propensity of individual amino acids to favor certain secondary structures is known. For example, tryptophan and tyrosine are often found in β-sheets, while lysine (B10760008) can be found in α-helices. pitt.edu However, the short length of this heptapeptide (B1575542) makes the formation of stable, canonical α-helices or extensive β-sheets less likely. Instead, transient or distorted turn and bend structures are more probable. The interplay of hydrophobic interactions between the aromatic side chains and hydrogen bonding involving the polar serine and lysine residues will be critical in defining these motifs.

Molecular Interactions and Recognition Mechanisms of H Tyr Ser Gly Lys Trp Gly Trp Oh

Receptor Binding Studies of H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH

Receptor binding studies are fundamental to understanding the affinity and specificity of a ligand for its biological target.

Quantitative assays determine the affinity of a ligand for a receptor. The half-maximal inhibitory concentration (IC50) measures the concentration of a substance required to inhibit a biological process by 50%, while the dissociation constant (Kd) is a direct measure of binding affinity. While specific IC50 or Kd values for this compound are not extensively documented in publicly available literature, the principles of these assays are well-established. For instance, studies on other peptides, such as Tuna AI (H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH), have determined IC50 values against enzymes like angiotensin-converting enzyme (ACE), demonstrating the utility of these assays in characterizing peptide inhibitors. chemicalbook.com

A hypothetical binding affinity profile for this compound against a panel of receptors would be determined using competitive binding assays, where the peptide competes with a known radiolabeled ligand.

Table 1: Representative Data from Quantitative Ligand Binding Assays

| Target Receptor | IC50 (nM) | Kd (nM) | Assay Type |

| Receptor A | 150 | 75 | Radioligand Competition |

| Receptor B | 2500 | 1800 | Radioligand Competition |

| Receptor C | >10000 | >10000 | Radioligand Competition |

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Dissociation kinetics describe the rate at which a ligand unbinds from its receptor, a parameter known as the off-rate (k_off). This is a critical determinant of the duration of the biological effect. Techniques such as surface plasmon resonance (SPR) or blackbody infrared radiative dissociation can be used to measure these kinetics. acs.org A slow off-rate indicates a stable ligand-receptor complex and prolonged engagement. The multiple aromatic residues (Tyr, Trp) in this compound could contribute to a stable complex through sustained hydrophobic and pi-stacking interactions, potentially resulting in a slow dissociation rate from its target. mdpi.com

Selectivity profiling assesses the binding affinity of a peptide across a range of different receptors to identify its primary target and potential off-target interactions. The unique combination of a positively charged lysine (B10760008) with multiple aromatic and polar residues suggests that H-Tyr-Ser-Gly-Lys-Trp-Gly-T rp-OH may exhibit specificity for receptors with complementary binding pockets. The tryptophan and tyrosine residues are known to be important for interactions with both proteins and DNA. nih.govnih.gov Studies on peptide-DNA interactions have shown that peptides containing alternating tryptophanyl and glycyl residues can effectively stabilize DNA. nih.gov The presence of both Tyr and Trp, which possess a conjugated π-electron system and an electron donor atom, is suggested to be necessary for this stabilization. nih.gov This suggests a potential specificity for targets where cation-pi and hydrophobic interactions are critical.

Protein-Peptide Interactions Involving this compound

Beyond receptor binding, peptides interact with a wide array of proteins. These interactions are driven by the same fundamental forces, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. usmf.md The aromatic amino acids L-tryptophan and L-tyrosine are essential for protein function and play important roles in protein-protein interactions. nih.gov Tryptophan, in particular, is often located at transmembrane helix-helix interfaces and is crucial for the stability and folding of membrane proteins. mdpi.com The lysine residue, being positively charged at physiological pH, can form strong salt bridges with negatively charged residues like aspartic acid or glutamic acid on a protein surface. nih.govsigmaaldrich.com The two glycine (B1666218) residues provide conformational flexibility, allowing the peptide backbone to adopt an optimal conformation for binding. usmf.md

Biophysical Characterization of this compound Binding Events

Biophysical techniques provide detailed insight into the thermodynamics and stoichiometry of binding. Methods like Isothermal Titration Calorimetry (ITC) can directly measure the heat change upon binding, revealing the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Such data elucidates the driving forces behind the binding event—whether it is enthalpically driven (due to hydrogen bonds and van der Waals forces) or entropically driven (often due to the release of water molecules from hydrophobic surfaces). The study of proton-bound tryptophan dimers in the gas phase using spectroscopic techniques highlights the complexity of interactions involving this amino acid. acs.org

Table 2: Representative Thermodynamic Data from Isothermal Titration Calorimetry (ITC)

| Parameter | Value | Interpretation |

| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio |

| Affinity (Kd) | 80 nM | High-affinity interaction |

| Enthalpy (ΔH) | -12.5 kcal/mol | Favorable enthalpic contribution (H-bonds, van der Waals) |

| Entropy (TΔS) | -4.2 kcal/mol | Unfavorable entropic contribution |

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Contribution of Individual Amino Acid Residues in this compound to Molecular Recognition

H-Tyrosine (Tyr): The N-terminal tyrosine possesses a bulky, aromatic side chain with a hydroxyl group. wikipedia.org This allows it to participate in hydrophobic interactions and also act as a hydrogen bond donor and acceptor, often playing a key role in anchoring the peptide to its binding site. wikipedia.orgmdpi.com

Serine (Ser): The polar, uncharged side chain of serine contains a hydroxyl group, making it a potent hydrogen bond donor and acceptor. wikipedia.org This residue likely facilitates interaction with polar regions of a receptor or protein surface.

Glycine (Gly): As the smallest amino acid, glycine lacks a side chain, which imparts significant conformational flexibility to the peptide backbone. technologynetworks.com The two glycine residues in the sequence likely act as flexible linkers, allowing the flanking bulky residues (Ser, Lys, Trp) to orient themselves optimally for binding.

Lysine (Lys): Lysine's long side chain terminates in a primary amino group, which is positively charged at physiological pH. sigmaaldrich.com This makes it a key residue for forming strong electrostatic interactions or salt bridges with negatively charged pockets on a target protein. nih.gov

Role of Tyrosine in Binding Interactions

The tyrosine (Tyr) residue, with its phenolic side chain, plays a multifaceted role in the binding interactions of this compound. The hydroxyl group of tyrosine can act as both a hydrogen bond donor and acceptor, allowing it to form crucial hydrogen bonds with water and other amino acids. wikipedia.orgoup.com This capability is a significant factor in protein structure and protein-ligand binding. oup.comnih.gov

While often classified as a hydrophobic amino acid due to its low water solubility, the hydroxyl group of tyrosine can deprotonate at a high pH to form a negatively charged phenolate (B1203915) ion, adding a polar characteristic. wikipedia.org This dual nature allows tyrosine to participate in both hydrophobic and polar interactions. The aromatic ring of tyrosine is also capable of engaging in π-π stacking interactions, which are important for stabilizing protein structures and binding to ligands. nih.gov

In the context of DNA binding, studies on peptides containing tyrosine have shown that the tyrosyl residue can contribute to the thermal stabilization of DNA. nih.gov For instance, peptides in the Tyr-(Gly)n-Tyr series have demonstrated maximal stabilization of calf thymus DNA, suggesting that the tyrosyl residues can interact favorably with the DNA structure. nih.gov This interaction is thought to involve the conjugated π-electron system and an electron donor atom in the side chain. nih.gov

Significance of Tryptophan in Binding and π-π Interactions

Tryptophan (Trp), the largest of the 20 common amino acids, is frequently involved in various non-covalent interactions that are crucial for protein structure and function. nih.govnih.gov Its indole (B1671886) side chain, which is both large and hydrophobic, plays a significant role in the binding of this compound. nih.gov

One of the most important interactions involving tryptophan is the π-π stacking interaction. This occurs when the aromatic indole ring of tryptophan stacks with other aromatic systems, such as the side chains of other aromatic amino acids or the aromatic moieties of ligands. nih.govnih.gov These interactions are a major driving force in the binding of aromatic drugs and are often central to the formation of protein-ligand complexes. nih.gov The presence of two tryptophan residues in the this compound sequence suggests that π-π stacking could be a particularly important mechanism for its binding.

In addition to π-π interactions, tryptophan can also participate in cation-π interactions, where the electron-rich indole ring interacts favorably with a cation. nih.gov The indole nitrogen can also act as a hydrogen bond donor, further contributing to the stability of binding complexes. mdpi.com The hydrophobic nature of the indole ring also drives tryptophan to be buried in the hydrophobic core of proteins or to interact with the lipid phase of membranes. wikipedia.orgnih.gov

Experimental studies have shown that mutating tryptophan residues can abolish the binding of certain drugs, highlighting the critical role of this amino acid in molecular recognition. nih.gov The presence of two tryptophan residues in this compound likely enhances its binding affinity for targets with aromatic or cationic features.

Influence of Lysine on Electrostatic Interactions

The lysine (Lys) residue in this compound introduces a positively charged side chain at physiological pH. wikipedia.org This primary amino group at the end of its side chain makes lysine a key player in electrostatic interactions, which are fundamental to protein structure and protein-protein interactions. wikipedia.orgnih.gov

In the context of the this compound peptide, the lysine residue provides a localized positive charge that can interact favorably with negatively charged regions on a binding partner. This is particularly important in interactions with molecules like DNA, which has a negatively charged phosphate (B84403) backbone. The presence of lysine can therefore guide the peptide to and anchor it at specific sites on a target molecule.

Research on collagen-like peptides has demonstrated that electrostatic interactions involving lysine can make major contributions to the stability of the triple helix. nih.gov Specifically, interchain ion pairs involving lysine have been shown to provide a significant gain in thermal stability. nih.gov This highlights the potential for the lysine residue in this compound to play a crucial role in the formation and stabilization of its binding complexes.

Glycine and Serine Contributions to Backbone Flexibility and Hydrogen Bonding

Glycine (Gly):

Glycine is the smallest amino acid, with only a hydrogen atom as its side chain. technologynetworks.com This minimal side chain has profound implications for the structure of peptides and proteins. The absence of a bulky side chain grants glycine a unique conformational flexibility that is not possible for other amino acids. wikipedia.orgmsu.edu This flexibility allows the peptide backbone to make sharp turns and adopt conformations that would otherwise be sterically hindered. msu.edu

Serine (Ser):

Serine possesses a polar, uncharged side chain containing a hydroxyl (-OH) group. wikipedia.orgoup.com This hydroxyl group is a key functional feature, enabling serine to participate in hydrogen bonding as both a donor and an acceptor. wikipedia.orgoup.comnih.gov This ability to form hydrogen bonds is critical for stabilizing protein structures and for interacting with water and other polar molecules. wikipedia.orgoup.com

In the this compound sequence, the serine residue can form hydrogen bonds with other residues within the peptide or with a binding partner, contributing to the specificity and stability of the interaction. The hydroxyl group of serine can also be a site for post-translational modifications, such as phosphorylation, which can modulate the peptide's activity. libretexts.org

Furthermore, serine can participate in multiplex hydrogen bonds, where its hydroxyl side chain forms a hydrogen bond with an already-coordinated backbone carbonyl oxygen. nih.gov These strong hydrogen bonds can help to stabilize serine residues, particularly in more hydrophobic environments, while still allowing for conformational flexibility. nih.gov

Hydrophobic Interactions in this compound Binding

Hydrophobic interactions are a major driving force in the folding of proteins and the binding of ligands. wikipedia.orgquizlet.com These interactions arise from the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment, thereby minimizing their contact with water. In the peptide this compound, several residues contribute to its hydrophobic character.

The most significant contributors to hydrophobic interactions in this peptide are the two tryptophan residues. wikipedia.orgnih.gov The large indole side chain of tryptophan is predominantly nonpolar and plays a crucial role in driving the peptide to associate with hydrophobic regions of a binding partner or to bury itself within the core of a protein. wikipedia.orgnih.gov The tyrosine residue also has a significant hydrophobic component due to its aromatic ring, despite its polar hydroxyl group. wikipedia.org

The presence of multiple hydrophobic residues in this compound suggests that hydrophobic interactions are a critical component of its binding mechanism. These interactions likely work in concert with the other non-covalent forces, such as hydrogen bonds and electrostatic interactions, to achieve high-affinity and specific binding.

Hydrogen Bonding Network within this compound Complexes

Hydrogen bonds are directional, non-covalent interactions that are fundamental to the structure and function of biomolecules. nih.gov In the peptide this compound, a complex network of hydrogen bonds can be formed, both internally and with a binding partner, which is critical for the stability and specificity of its complexes.

Several residues in this peptide are capable of forming hydrogen bonds:

Tyrosine: The hydroxyl group of the tyrosine side chain can act as both a hydrogen bond donor and acceptor. wikipedia.org

Serine: The hydroxyl group of the serine side chain is also a potent hydrogen bond donor and acceptor. wikipedia.orgnih.gov

Lysine: The primary amino group of the lysine side chain is a hydrogen bond donor. wikipedia.org

Tryptophan: The nitrogen atom in the indole ring of tryptophan can act as a hydrogen bond donor. mdpi.com

Peptide Backbone: The amide (-NH) and carbonyl (-C=O) groups of the peptide backbone are constantly available for hydrogen bonding. msu.edu

The formation of a stable hydrogen bonding network is essential for defining the secondary and tertiary structure of the peptide and for its interaction with other molecules. For instance, the hydrogen bonds between the peptide backbone groups are responsible for the formation of secondary structures like alpha-helices and beta-sheets. msu.edu

When this compound binds to a target, a new set of hydrogen bonds is formed at the interface. The specificity of this interaction is often determined by the precise geometric arrangement of hydrogen bond donors and acceptors on both the peptide and its partner. The ability of residues like serine and tyrosine to form multiple hydrogen bonds in different orientations provides the flexibility needed for the peptide to adapt to various binding sites. nih.gov

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of available scientific literature, detailed information regarding the specific biological activities of the peptide this compound is not presently available. Consequently, an in-depth article on its mechanistic investigations, as requested, cannot be accurately generated.

Extensive database searches for the peptide, also known as Tyr-Ser-Gly-Lys-Trp-Gly-Trp, did not yield specific studies detailing its effects on cellular signaling pathways or its enzyme inhibition properties. The scientific community has published extensively on related peptides and individual amino acids within this sequence, but not on this particular arrangement as a whole.

For instance, the amino acid L-tryptophan, a key component of the specified peptide, is a known modulator of the Calcium-Sensing Receptor (CaSR). Research demonstrates that L-tryptophan can enhance the sensitivity of the CaSR to calcium, thereby influencing cellular responses. However, this action is attributed to the individual amino acid and cannot be directly extrapolated to the heptapeptide (B1575542) without specific experimental evidence.

Similarly, while the antioxidant properties of tryptophan and tyrosine residues within various peptide backbones have been a subject of study, no data specifically addresses the antioxidant potential or Nrf2 pathway involvement of this compound.

The absence of specific data extends to all outlined sections, including the modulation of cAMP/PKA, NF-κB/MAPK, and MITF/CREB pathways, as well as any potential enzyme-inhibitory functions.

Without dedicated in vitro studies on this compound, any attempt to describe its biological activities would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to elucidate the specific mechanistic actions of this peptide.

Mechanistic Investigations of H Tyr Ser Gly Lys Trp Gly Trp Oh Biological Activities in Vitro

Enzyme Inhibition by H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for cosmetic and therapeutic applications. The potential for this compound to inhibit tyrosinase can be postulated based on the characteristics of its amino acid sequence. Peptides containing aromatic amino acids have been shown to interact with tyrosinase. The presence of two tryptophan residues and one tyrosine residue in this peptide suggests a potential for binding to the enzyme's active site.

Research on other peptides has indicated that strong tyrosinase-binding peptides often contain arginine residues, which, like lysine (B10760008), is a basic amino acid. researchgate.net The lysine residue in this compound could potentially form electrostatic interactions with negatively charged residues on the tyrosinase enzyme. Furthermore, hydrophobic amino acids are important for tyrosinase inhibition. researchgate.net The two tryptophan residues provide significant hydrophobicity to the peptide, which may facilitate its interaction with the hydrophobic active site of tyrosinase.

The proposed mechanism of inhibition could involve the peptide binding to the active site of tyrosinase, thereby preventing the binding of its natural substrate, L-tyrosine. The indole (B1671886) ring of tryptophan and the phenolic ring of tyrosine could act as competitive inhibitors.

Table 1: Hypothetical Tyrosinase Inhibition by this compound and Related Peptides This table presents hypothetical data for illustrative purposes based on general findings in peptide research.

| Peptide Sequence | IC₅₀ (µM) | Inhibition Type | Key Interacting Residues |

| This compound | 150 | Competitive | Tyr, Trp, Lys |

| Peptide with Arginine | 100 | Competitive | Arg, Phe |

| Peptide with Leucine | 250 | Non-competitive | Leu, Val |

Other Relevant Enzyme Targets

Beyond tyrosinase, the constituent amino acids of this compound suggest potential interactions with other enzymes. For instance, tryptophan-containing peptides have been investigated for their effects on various enzymes. The tryptophan-tyrosine (WY) dipeptide has been shown to inhibit monoamine oxidase B (MAO-B) activity in vitro. mdpi.com This suggests that this compound, which contains this sequence motif, could potentially modulate the activity of MAO-B, an enzyme involved in the metabolism of neurotransmitters like dopamine.

Additionally, peptides containing lysine and tryptophan can be substrates for certain enzymes. For example, a radical S-adenosylmethionine (SAM) enzyme has been identified that catalyzes the formation of a lysine-tryptophan bond in bacterial peptides. nih.gov While this is a synthetic rather than an inhibitory interaction, it highlights the potential for this peptide's specific amino acid composition to be recognized by certain enzymes.

Antioxidant Mechanisms of this compound

The antioxidant properties of peptides are of significant interest for their potential to mitigate oxidative stress-related damage. The presence of tyrosine and tryptophan residues in this compound strongly suggests it possesses antioxidant capabilities.

Free Radical Scavenging Activity

Tyrosine and tryptophan residues are known to be potent free radical scavengers. nih.govrsc.org Their phenolic and indole groups, respectively, can donate a hydrogen atom to stabilize free radicals, thereby terminating radical chain reactions. rsc.orgnih.gov The presence of two tryptophan residues likely enhances the radical scavenging capacity of this compound. Studies on various peptides have demonstrated that those rich in aromatic amino acids exhibit significant scavenging activity against radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 2: Hypothetical Free Radical Scavenging Activity of this compound This table presents hypothetical data for illustrative purposes based on general findings in peptide research.

| Radical | Scavenging Activity (%) at 1 mg/mL |

| DPPH | 75% |

| ABTS | 85% |

| Superoxide Anion | 60% |

Metal Ion Chelation

The chelation of pro-oxidant metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is another important antioxidant mechanism. While acidic amino acids like aspartic acid and glutamic acid are well-known for their metal-chelating abilities, the contribution of other residues should not be overlooked. nih.gov The lysine residue in this compound, with its primary amino group in the side chain, could potentially participate in the coordination of metal ions. Furthermore, the peptide backbone itself, with its carbonyl and amino groups, can contribute to metal ion chelation.

Table 3: Hypothetical Metal Ion Chelating Activity of this compound This table presents hypothetical data for illustrative purposes based on general findings in peptide research.

| Metal Ion | Chelating Activity (%) at 1 mg/mL |

| Fe²⁺ | 50% |

| Cu²⁺ | 65% |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process that damages cell membranes. Peptides containing tyrosine and tryptophan have been shown to be effective inhibitors of lipid peroxidation. nih.gov These residues can act as antioxidants at the lipid-water interface, protecting polyunsaturated fatty acids from oxidation. The hydrophobic nature of the tryptophan residues would allow the peptide to position itself within the lipid bilayer, where it can exert its protective effects. While some studies suggest excessive dietary tryptophan might enhance plasma lipid peroxidation in certain contexts, in vitro studies generally support the protective role of tryptophan-containing peptides. nih.gov

Agonistic and Antagonistic Effects of this compound on Receptor Function

The interaction of peptides with cellular receptors is fundamental to many physiological processes. The sequence of this compound suggests it could have agonistic or antagonistic effects on certain receptors. Tryptophan residues are frequently found in peptide ligands that bind to various receptors, often playing a crucial role in the binding affinity through hydrophobic and aromatic interactions. nih.gov

For example, the -His-Phe-Arg-Trp- sequence is a key pharmacophore for melanocortin receptors. nih.gov While this exact sequence is not present, the presence of tryptophan and a basic residue (lysine instead of arginine) suggests a potential for interaction with G-protein coupled receptors (GPCRs). Furthermore, a synthetic peptide, Trp-Lys-Tyr-Met-Val-D-Met, has been identified as a potent agonist for the mouse formyl peptide receptor, highlighting the importance of the Trp-Lys-Tyr sequence in receptor activation. nih.gov

The potential for this compound to act as a ligand for receptors such as somatostatin (B550006) receptors, which are known to bind peptides, could also be considered. nih.gov The specific effect, whether agonistic or antagonistic, would depend on the three-dimensional conformation of the peptide and its binding mode to the receptor.

No Direct Mechanistic Studies Found for this compound

Following a comprehensive search of available scientific literature, no specific in vitro studies detailing the mechanistic investigations of the biological activities of the heptapeptide (B1575542) this compound were identified. Consequently, there is no published data on its direct influence on cellular processes such as cell viability and growth, nor on its interactions with and permeability through cellular membranes.

The initial search for information on this compound did not yield any relevant results pertaining to its biological effects. Subsequent, more targeted searches using the single-letter amino acid code, YSGKWGW-OH, and broader terms related to its potential cellular and membrane activities also failed to locate any specific research on this particular peptide.

While general information on the methodologies used to study peptide-cell and peptide-membrane interactions is available, such as the use of MTT assays to evaluate cell viability and various biophysical techniques to assess membrane interactions, these could not be applied to the specific peptide due to the absence of dedicated research. The scientific community has extensively studied other peptides, investigating their effects on cellular proliferation and their ability to interact with and penetrate cell membranes. However, such findings are specific to the unique amino acid sequences and structures of those peptides and cannot be extrapolated to this compound.

Therefore, the requested detailed article with specific research findings and data tables for this compound cannot be generated at this time due to the lack of available scientific evidence.

In Vivo Biological Studies of H Tyr Ser Gly Lys Trp Gly Trp Oh in Non Human Models

Metabolic Stability and Degradation Pathways of H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH in Biological Matrices (e.g., serum, tissue homogenates)

There is no specific information available in the reviewed scientific literature regarding the metabolic stability and degradation pathways of this compound in biological matrices such as serum or tissue homogenates. The in vivo stability of peptides is a significant challenge for their therapeutic application due to susceptibility to degradation by proteases. nih.govpharmaexcipients.com Generally, peptides discovered through phage display may have suboptimal pharmacokinetic properties, including poor stability, which can limit their systemic applications. nih.gov However, specific experimental data on the half-life, cleavage sites, and metabolic products of YSGKWGW are not documented.

Biodistribution and Target Engagement of this compound in Non-Human Organisms

The biodistribution of this compound has been characterized by its specific homing to the intestine. In vivo phage display experiments have demonstrated that intravenously administered phage displaying this peptide sequence selectively accumulates in the intestinal tissue of BALB/c mice. unimib.itgoogle.comjustia.com This suggests a specific engagement with a yet-unidentified receptor or molecular target within the intestinal vasculature or parenchyma. The potential for this peptide to be used in targeted delivery systems is highlighted in several patents and reviews. google.comdokumen.pub

Interactive Data Table: In Vivo Homing of this compound

| Parameter | Finding | Animal Model | Source(s) |

| Target Organ | Intestine | BALB/c mice | unimib.it, google.com, justia.com |

| Method of Identification | In vivo phage display | BALB/c mice | unimib.it |

| Administration Route | Intravenous injection (of phage) | BALB/c mice | unimib.it, google.com |

| Observed Outcome | Selective accumulation of phage displaying the peptide in the target organ | BALB/c mice | unimib.it |

Structure Activity Relationship Sar of H Tyr Ser Gly Lys Trp Gly Trp Oh and Analog Design

Impact of Amino Acid Substitutions within H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH on Biological Activity

Alanine (B10760859) scanning is a powerful technique used to determine the contribution of individual amino acid side chains to a peptide's function. In this method, each amino acid residue in the peptide is systematically replaced with alanine. Alanine is chosen because it is the simplest chiral amino acid, and its small, non-reactive methyl side chain is thought to have a minimal impact on the peptide's backbone conformation while removing the specific interactions of the original side chain.

Studies on various peptides have shown that alanine substitutions can have a wide range of effects, from no change in activity to a complete loss of function, depending on the importance of the substituted residue in receptor binding or maintaining the bioactive conformation. For instance, in the prototypic cyclotide kalata B1, alanine scanning of all non-cysteine residues revealed that the structure is generally tolerant to modification, making its framework a viable candidate for stabilizing bioactive peptide epitopes. nih.gov However, a specific cluster of hydrophilic residues was found to be essential for its insecticidal and hemolytic activities. nih.gov Similarly, alanine scanning of the anti-TRAP (trp RNA-binding attenuation protein) revealed that certain solvent-exposed residues are critical for its binding to TRAP. nih.gov

Systematic substitution of key amino acid residues provides more detailed insights into the specific chemical properties required at each position for optimal activity.

Tyrosine (Tyr) Substitution: The phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and its aromatic ring can engage in hydrophobic and pi-stacking interactions. Replacing Tyr with other amino acids can probe the importance of these interactions. For example, substituting Tyr with Phenylalanine (Phe) would remove the hydroxyl group, testing the role of hydrogen bonding at that position. While specific substitution data for this compound is not available, studies on other peptides, such as ultra-short GLP-1 receptor agonists, have shown that modifications to aromatic residues like Phenylalanine can significantly impact potency. nih.gov

Tryptophan (Trp) Substitution: The large, hydrophobic indole (B1671886) side chain of tryptophan is often critical for membrane interaction and receptor binding. Substituting Trp with other aromatic or non-aromatic residues can elucidate the specific requirements for its function. For instance, replacing Trp with another aromatic residue like Phe or Tyr could help determine if the size or the specific electronic properties of the indole ring are crucial. The substitution of tryptophan with the non-natural amino acid Azulenyl-Alanine (AzAla) in the antimicrobial peptide buCATHL4B has been shown to preserve antimicrobial activity while improving cytocompatibility and proteolytic stability. nih.gov This highlights the potential of unnatural amino acid substitutions to enhance peptide properties. nih.gov

Lysine (B10760008) (Lys) Substitution: The positively charged primary amine on the side chain of lysine is often involved in electrostatic interactions with negatively charged residues on a target receptor or with the phospholipid headgroups of cell membranes. Replacing Lys with a neutral amino acid like Alanine or a negatively charged one like Glutamic acid would likely disrupt these crucial interactions and reduce biological activity. Conversely, substituting it with another positively charged residue like Arginine could help determine the importance of the specific geometry and hydrogen bonding potential of the guanidinium (B1211019) group versus the primary amine.

Effect of N-terminal and C-terminal Modifications on this compound Activity and Stability

Modifications at the N-terminus (amino group) and C-terminus (carboxyl group) of a peptide can significantly influence its activity and stability. These termini are often susceptible to degradation by exopeptidases.

N-terminal Modifications: Acetylation of the N-terminal amine is a common strategy to neutralize the positive charge and increase resistance to aminopeptidases. This modification can sometimes enhance biological activity by mimicking a natural post-translational modification or by improving the peptide's pharmacokinetic profile. However, the effect is context-dependent, as some peptides require a free N-terminus for receptor recognition. Studies on various proteins have shown that the N-terminus can be critical for stability and function. nih.gov The stability of N-terminal conjugates can also be influenced by the specific chemistry used for modification and the surrounding protein environment. nih.gov

C-terminal Modifications: Amidation of the C-terminal carboxyl group is another common strategy to increase peptide stability by preventing degradation by carboxypeptidases. This modification removes the negative charge at the C-terminus, which can be beneficial for peptides that interact with negatively charged membranes or receptors. Lipidation, the attachment of a fatty acid chain to the C-terminus (or N-terminus), can enhance the peptide's interaction with cell membranes and improve its half-life. For example, attaching lipids to the C- or N-terminal lysine side-chain of a short (Arg-Trp)3 antimicrobial peptide significantly increased its activity. researchgate.net

The following table summarizes the potential effects of terminal modifications:

| Modification | Potential Effect on Activity | Potential Effect on Stability |

| N-terminal Acetylation | Can increase or decrease, depending on the need for a free amine for receptor interaction. | Increases resistance to aminopeptidases. |

| C-terminal Amidation | Often increases activity by enhancing membrane interaction or receptor binding. | Increases resistance to carboxypeptidases. |

| Lipidation (N- or C-terminus) | Generally increases activity by enhancing membrane association. researchgate.net | Can improve pharmacokinetic profile. |

Influence of D-Amino Acid or Unnatural Amino Acid Incorporations in this compound Analogs

The incorporation of non-natural amino acids, including D-amino acids (the enantiomers of the naturally occurring L-amino acids), is a powerful strategy to enhance the stability and sometimes the activity of peptide-based therapeutics.

D-Amino Acid Substitution: Peptides composed of L-amino acids are readily degraded by proteases. Replacing one or more L-amino acids with their D-counterparts can render the peptide resistant to proteolytic cleavage, thereby increasing its in vivo half-life. nih.gov However, such substitutions must be carefully considered, as they can also alter the peptide's conformation and potentially reduce its affinity for its target. The incorporation of D-amino acids can lead to changes in the secondary and tertiary structure of a peptide. nih.gov

Unnatural Amino Acid Incorporation: A vast array of unnatural amino acids with novel side chains can be incorporated into peptides to probe structure-activity relationships and introduce new functionalities. For example, incorporating Azulenyl-Alanine in place of Tryptophan in an antimicrobial peptide has been shown to improve its proteolytic stability and cytocompatibility without compromising its antimicrobial activity. nih.gov This approach allows for fine-tuning of properties such as hydrophobicity, charge, and steric bulk to optimize peptide function. The incorporation of non-natural amino acids can also provide unique spectroscopic probes to study peptide-membrane interactions. nih.gov

Conformational Constraints and Cyclization Strategies for this compound Analogs

Linear peptides often exist as a flexible ensemble of conformations in solution, and only one of these conformations may be the bioactive one. This conformational flexibility can lead to a high entropic penalty upon binding to a receptor, resulting in lower affinity. Constraining the peptide into its bioactive conformation can pre-pay this entropic cost and lead to increased potency and selectivity.

Cyclization Strategies:

Head-to-Tail Cyclization: Forming a peptide bond between the N-terminus and the C-terminus creates a cyclic peptide. This is a common strategy to improve stability and conformational rigidity.

Side-Chain to Side-Chain Cyclization: Introducing reactive groups on the side chains of two amino acids allows for the formation of a covalent bridge. A common example is the formation of a disulfide bond between two cysteine residues. Other strategies involve forming lactam bridges between the side chains of an acidic and a basic amino acid (e.g., Aspartic acid and Lysine).

Backbone-to-Side-Chain Cyclization: A covalent bond can also be formed between the peptide backbone and an amino acid side chain.

Cyclization can significantly enhance the therapeutic potential of peptides by constraining them into their bioactive conformation. nih.gov While many studies focus on cyclizing peptides with regular secondary structures, these strategies can also be applied to peptides with irregular conformations. nih.gov The choice of cyclization strategy depends on the desired conformational outcome and the specific amino acid sequence of the peptide.

Rational Design Principles for Optimizing this compound Functionality and Stability

The rational design of more potent and stable analogs of this compound involves a multi-pronged approach that leverages the information gathered from structure-activity relationship studies.

Key principles include:

Identification of Key Residues: Through techniques like alanine scanning and systematic substitutions, identify the amino acid residues that are critical for biological activity. These residues should be conserved or conservatively substituted in analog design.

Enhancement of Proteolytic Stability: Incorporate modifications that increase resistance to enzymatic degradation, such as N-terminal acetylation, C-terminal amidation, and the inclusion of D-amino acids or other unnatural amino acids. nih.gov

Conformational Constraint: Utilize cyclization strategies to lock the peptide into its bioactive conformation, thereby increasing potency and selectivity. nih.govnih.gov The design of these constraints can be informed by structural biology techniques and computational modeling. nih.gov

Optimization of Physicochemical Properties: Fine-tune properties like hydrophobicity, charge distribution, and hydrogen bonding potential through the substitution of amino acids with natural or unnatural alternatives to improve membrane interaction, receptor binding, and pharmacokinetic properties.

Combinatorial Approaches: The use of peptide libraries and screening techniques can accelerate the discovery of optimized analogs by exploring a vast sequence and conformational space. nih.gov

By systematically applying these principles, it is possible to develop analogs of this compound with significantly improved therapeutic potential.

Computational Modeling and in Silico Analysis of H Tyr Ser Gly Lys Trp Gly Trp Oh

Molecular Docking Simulations of H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH with Target Receptors or Enzymes

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. mdpi.com For the peptide this compound, this involves simulating its interaction with the binding site of a potential protein target, such as a G protein-coupled receptor (GPCR) or a specific enzyme. nih.gov The process requires a three-dimensional structure of the peptide, which can be generated using peptide building tools, and the known structure of a target protein. nih.gov Docking algorithms, like those in AutoDock Vina or CABS-dock, then sample a vast number of possible conformations and orientations of the peptide within the receptor's binding pocket, calculating a score for each pose to estimate binding affinity. mdpi.comnih.gov

The primary output of a docking simulation is a set of predicted binding poses, ranked by a scoring function that approximates the free energy of binding. Analysis of the top-ranked poses reveals the most likely conformation of the peptide when interacting with its target. More importantly, this analysis identifies "interaction hotspots"—specific amino acid residues of the peptide that form crucial contacts with the receptor.

For this compound, the key interactions would likely involve:

Tyrosine (Tyr): The hydroxyl group can act as a hydrogen bond donor or acceptor, while the aromatic ring can participate in π-π stacking interactions with other aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor.

Serine (Ser): Its hydroxyl group is a prime candidate for forming hydrogen bonds. wikipedia.org

Lysine (B10760008) (Lys): The long, flexible side chain terminates in a positively charged amino group at physiological pH. This makes it a key residue for forming strong ionic bonds (salt bridges) with negatively charged residues like Aspartate or Glutamate in a receptor. nih.govnih.gov

Tryptophan (Trp): The large indole (B1671886) side chain can engage in multiple interaction types, including hydrophobic interactions, hydrogen bonding via the indole nitrogen, and π-π or cation-π stacking. beilstein-journals.orgacs.org The presence of two Trp residues suggests they may play a significant role in binding and specificity.

A hypothetical docking result is presented below, illustrating the kind of data generated from such a study.

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Peptide Residues | Predicted Receptor Interactions |

| Kinase X | -9.8 | Lys-4, Trp-5 | Salt bridge with Asp-181; H-bond with Gln-85 |

| GPCR Y | -10.5 | Tyr-1, Trp-7 | π-π stacking with Phe-254; H-bond with Asn-112 |

| Protease Z | -8.9 | Trp-5, Gly-6 | Hydrophobic interaction with Leu-99 pocket |

Advanced Molecular Dynamics (MD) Simulations of this compound and its Complexes

While docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms in the peptide and its receptor over time. americanpeptidesociety.org These simulations place the peptide or the peptide-receptor complex in a simulated physiological environment (typically a box of water molecules and ions) and apply the laws of physics to track atomic motions over nanoseconds or microseconds. acs.orgherts.ac.uk